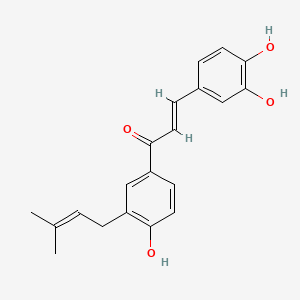
Anti-inflammatory agent 32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 32 is a synthetic compound known for its potent anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 32 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the condensation of specific aromatic compounds under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory agent 32 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Explored for its potential as a therapeutic agent in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of anti-inflammatory agent 32 involves its interaction with specific molecular targets and pathways. It primarily inhibits the activity of enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and cytokines. This inhibition reduces the inflammatory response and alleviates symptoms associated with inflammation. The compound may also modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response .
Comparison with Similar Compounds
Anti-inflammatory agent 32 can be compared with other similar compounds, such as:
Synthetic xanthone derivatives: Known for their diverse biological activities, including anti-inflammatory properties.
Pyrimidine derivatives: Exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators.
Polyphenolic compounds: Natural products with anti-inflammatory properties, often used in traditional medicine.
Uniqueness: this compound stands out due to its specific molecular structure, which allows for targeted inhibition of inflammatory pathways. Its synthetic origin also enables precise modifications to enhance its efficacy and reduce potential side effects .
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-6-15-12-16(7-10-18(15)22)17(21)8-4-14-5-9-19(23)20(24)11-14/h3-5,7-12,22-24H,6H2,1-2H3/b8-4+ |
InChI Key |
RXNYTCNRGLMQSL-XBXARRHUSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Trifluoromethyl)phenyl]-3-(2-chloroanilino)-2-cyano-3-thioxopropanamide](/img/structure/B10854914.png)
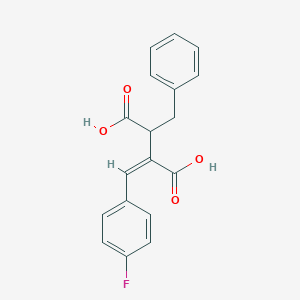
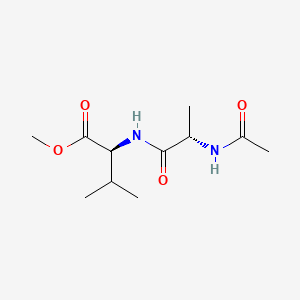
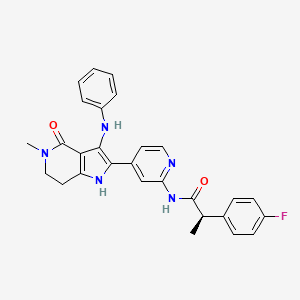


![4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)
![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)
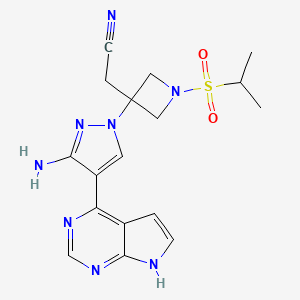
![3-Chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10854985.png)
![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)
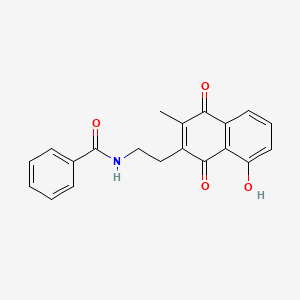
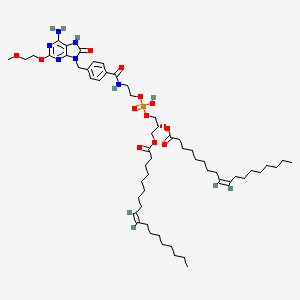
![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
